molecular formula C12H15NO B15442009 3-Benzyl-3-ethyl-2-azetidinone CAS No. 73855-95-5

3-Benzyl-3-ethyl-2-azetidinone

Cat. No.: B15442009
CAS No.: 73855-95-5
M. Wt: 189.25 g/mol
InChI Key: UWPKFNZGDCDBHX-UHFFFAOYSA-N
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Description

3-Benzyl-3-ethyl-2-azetidinone is a β-lactam compound characterized by a four-membered azetidinone ring substituted with benzyl and ethyl groups at the 3-position. This structure confers unique reactivity and stereochemical properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its synthesis typically involves multistep reactions, including cyclization and functional group modifications, as seen in related azetidinone derivatives .

Properties

CAS No.

73855-95-5

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-benzyl-3-ethylazetidin-2-one

InChI

InChI=1S/C12H15NO/c1-2-12(9-13-11(12)14)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14)

InChI Key

UWPKFNZGDCDBHX-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC1=O)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate the distinctiveness of 3-benzyl-3-ethyl-2-azetidinone, it is compared with three analogous compounds:

Reactivity and Stability

  • 3-Benzyl-3-ethyl-2-azetidinone: The absence of polar groups (e.g., hydroxyl) results in lower water solubility compared to N-benzyl-3-(1-hydroxyethyl)azetidin-2-one. Its ethyl group enhances lipophilicity (predicted Log Kow ~2.5–3.0), favoring membrane permeability in drug delivery applications.
  • N-Benzyl-3-(1-hydroxyethyl)azetidin-2-one : The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents but reducing thermal stability due to oxidation sensitivity .
  • Methyl 2-(benzylamino)methyl-3-hydroxybutanoate: The ester and amine groups create zwitterionic behavior under physiological pH, limiting its utility in non-aqueous reactions .

Stereochemical Considerations

Research Implications

  • Pharmaceutical Relevance: The ethyl and benzyl groups in 3-benzyl-3-ethyl-2-azetidinone balance lipophilicity and steric hindrance, making it a candidate for β-lactamase-resistant antibiotics.
  • Limitations : Compared to hydroxylated analogs, its lower polarity may hinder solubility in aqueous systems, necessitating formulation adjustments .

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